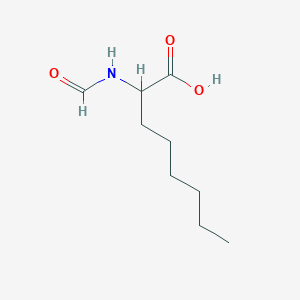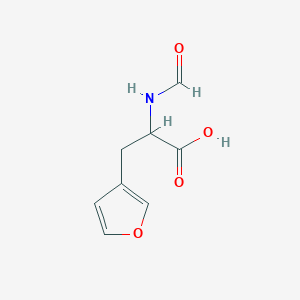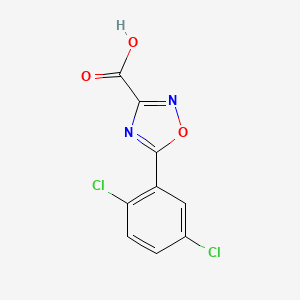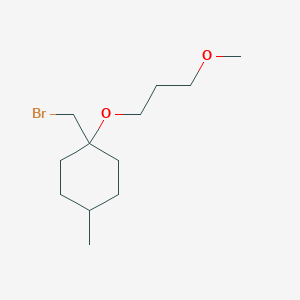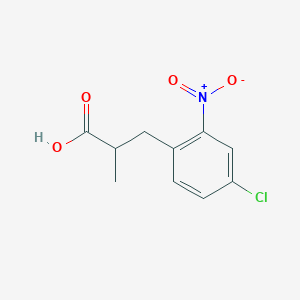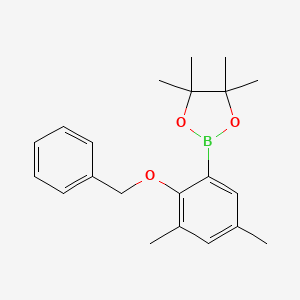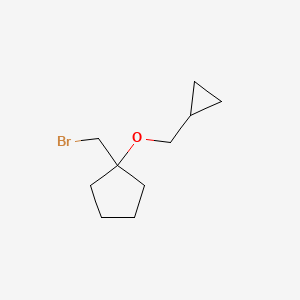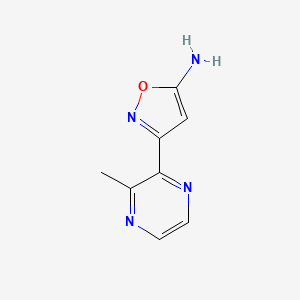![molecular formula C12H15N3O4S B15324120 7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane](/img/structure/B15324120.png)
7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a bicyclic framework with a sulfonyl group attached to a nitrophenyl moiety, making it an interesting subject for research in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[420]octane typically involves multiple steps, starting with the preparation of the bicyclic core This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
科学的研究の応用
7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or probes for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
作用機序
The mechanism of action of 7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. The nitrophenyl sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The bicyclic core provides structural rigidity, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane: can be compared with other bicyclic compounds containing sulfonyl groups, such as:
Uniqueness
The presence of the nitrophenyl group in 7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[420]octane imparts unique electronic and steric properties, distinguishing it from similar compounds
特性
分子式 |
C12H15N3O4S |
|---|---|
分子量 |
297.33 g/mol |
IUPAC名 |
7-(2-nitrophenyl)sulfonyl-3,7-diazabicyclo[4.2.0]octane |
InChI |
InChI=1S/C12H15N3O4S/c16-15(17)11-3-1-2-4-12(11)20(18,19)14-8-9-7-13-6-5-10(9)14/h1-4,9-10,13H,5-8H2 |
InChIキー |
DUUIXIHKLMAEGX-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2C1N(C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


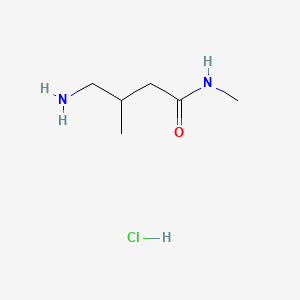

![4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15324045.png)
